

The Biological Activities of TS 155-2 (JBIR-100): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone belonging to the bafilomycin family of natural products. This technical guide provides a comprehensive overview of the known biological activities of **TS 155-2**, with a focus on its antimicrobial, anti-cancer, and potential anti-platelet effects. This document details the quantitative data available, outlines relevant experimental protocols, and visualizes the key signaling pathways modulated by this compound.

Core Biological Activities

TS 155-2 exhibits a range of biological activities, primarily attributed to its function as an inhibitor of Vacuolar-type H⁺-ATPase (V-ATPase) and its ability to modulate intracellular calcium levels. These primary mechanisms of action give rise to its observed antimicrobial and anti-cancer properties.

V-ATPase Inhibition

As a bafilomycin analogue, **TS 155-2** is a potent inhibitor of V-ATPase. V-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular compartments such as lysosomes, endosomes, and vacuoles. Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to a cascade of downstream effects, including the impairment of

autophagy, endocytosis, and protein degradation. This activity is central to the anti-cancer and antimicrobial effects of **TS 155-2**.

Inhibition of Thrombin-Induced Calcium Influx

TS 155-2 has been reported to inhibit the entry of calcium into cells following stimulation by thrombin. Thrombin is a key serine protease involved in the coagulation cascade and platelet activation. By blocking the influx of calcium, **TS 155-2** can interfere with platelet aggregation and may possess anti-platelet, hypotensive, anti-ischemic, and anti-inflammatory properties.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of **TS 155-2** (JBIR-100).

Biological Activity	Organism/Cell Line	Parameter	Value	Reference
Antimicrobial Activity	Bacillus subtilis	MIC	8 μ M	[1]
Antimicrobial Activity	Staphylococcus aureus	MIC	4 μ M	[1]
Antimicrobial Activity	Enterococcus faecium (VRE)	MIC	16 μ M	[1]
Antimicrobial Activity	Bacillus anthracis	MIC	4 μ M	[1]
Antimicrobial Activity	Bacillus cereus	MIC	4 μ M	[1]

MIC: Minimum Inhibitory Concentration; VRE: Vancomycin-Resistant Enterococcus

Anti-Cancer Activity

Recent studies have highlighted the potential of **TS 155-2** (JBIR-100) as an anti-cancer agent, particularly in breast cancer models. Its mechanism of action in cancer cells involves the

induction of apoptosis and the inhibition of autophagy, mediated through the modulation of the Akt/NF- κ B signaling pathway.

Induction of Apoptosis

TS 155-2 has been shown to induce apoptosis in breast cancer cells in a dose-dependent manner. This programmed cell death is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

Inhibition of Autophagy

In addition to inducing apoptosis, **TS 155-2** inhibits autophagy in breast cancer cells. Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By inhibiting this process, **TS 155-2** further contributes to its anti-cancer effects.

Modulation of the Akt/NF- κ B Signaling Pathway

The anti-cancer effects of **TS 155-2** are linked to its ability to suppress the Akt/NF- κ B signaling pathway. The Akt pathway is a critical regulator of cell survival and proliferation, while NF- κ B is a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. By inhibiting this pathway, **TS 155-2** reduces the expression of anti-apoptotic proteins and promotes cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of **TS 155-2**.

V-ATPase Activity Assay

This protocol describes a method to measure the activity of V-ATPase, which is inhibited by **TS 155-2**.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by V-ATPase. The amount of Pi is determined colorimetrically.

Materials:

- V-ATPase-enriched membrane fraction
- **TS 155-2** (or other inhibitors)
- ATP solution
- Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 50 mM KCl, 1 mM DTT)
- Malachite green reagent for phosphate detection
- Phosphate standard solution

Procedure:

- Prepare V-ATPase-enriched membrane fractions from a suitable source (e.g., yeast vacuoles, insect cell membranes).
- Pre-incubate the membrane fraction with various concentrations of **TS 155-2** or a vehicle control for 15-30 minutes at room temperature.
- Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., SDS or by placing on ice).
- Add the malachite green reagent to the reaction mixture and incubate for 15-20 minutes at room temperature to allow color development.
- Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
- Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.
- Calculate the percentage of V-ATPase inhibition by comparing the activity in the presence of **TS 155-2** to the vehicle control.

Thrombin-Induced Intracellular Calcium Influx Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to thrombin, an effect inhibited by **TS 155-2**.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to calcium, the fluorescence properties of the dye change, which can be measured to determine the intracellular calcium concentration.

Materials:

- Platelets or other suitable cell types
- **TS 155-2**
- Thrombin
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorometer or fluorescence microscope

Procedure:

- Isolate and prepare a suspension of platelets or the chosen cell type.
- Load the cells with the calcium-sensitive dye by incubating them with Fura-2 AM (typically 2-5 μ M) for 30-60 minutes at 37°C in the dark.
- Wash the cells to remove extracellular dye.
- Resuspend the cells in a calcium-containing buffer.
- Pre-incubate the cells with various concentrations of **TS 155-2** or a vehicle control for 10-20 minutes.
- Place the cell suspension in a fluorometer cuvette or on a microscope slide.
- Establish a baseline fluorescence reading.

- Add thrombin to the cell suspension to induce calcium influx.
- Record the change in fluorescence over time. For Fura-2, this is typically done by measuring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.
- Analyze the data to determine the effect of **TS 155-2** on the thrombin-induced calcium signal.

Apoptosis Assay via Western Blot

This protocol describes the detection of apoptosis markers by Western blot, a technique used to assess the pro-apoptotic activity of **TS 155-2** in cancer cells.

Principle: This method identifies the cleavage of key apoptotic proteins, such as caspases and PARP, which is a hallmark of apoptosis.

Materials:

- Breast cancer cells (e.g., MCF-7)
- **TS 155-2**
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

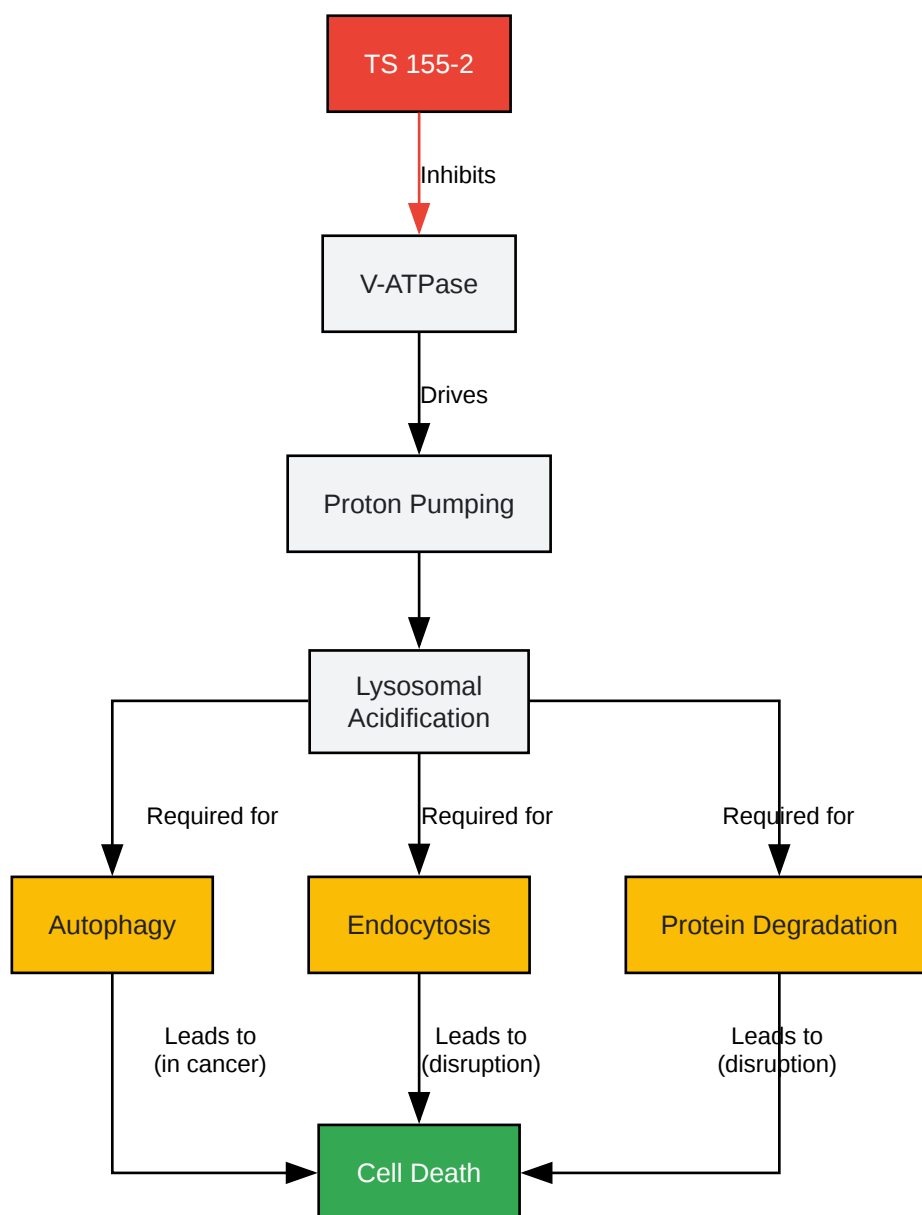
- Treat breast cancer cells with various concentrations of **TS 155-2** for a specified time (e.g., 24-48 hours).

- Harvest the cells and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. A loading control antibody (e.g., β -actin) should also be used.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the effect of **TS 155-2** on the cleavage of apoptotic markers.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by **TS 155-2**.

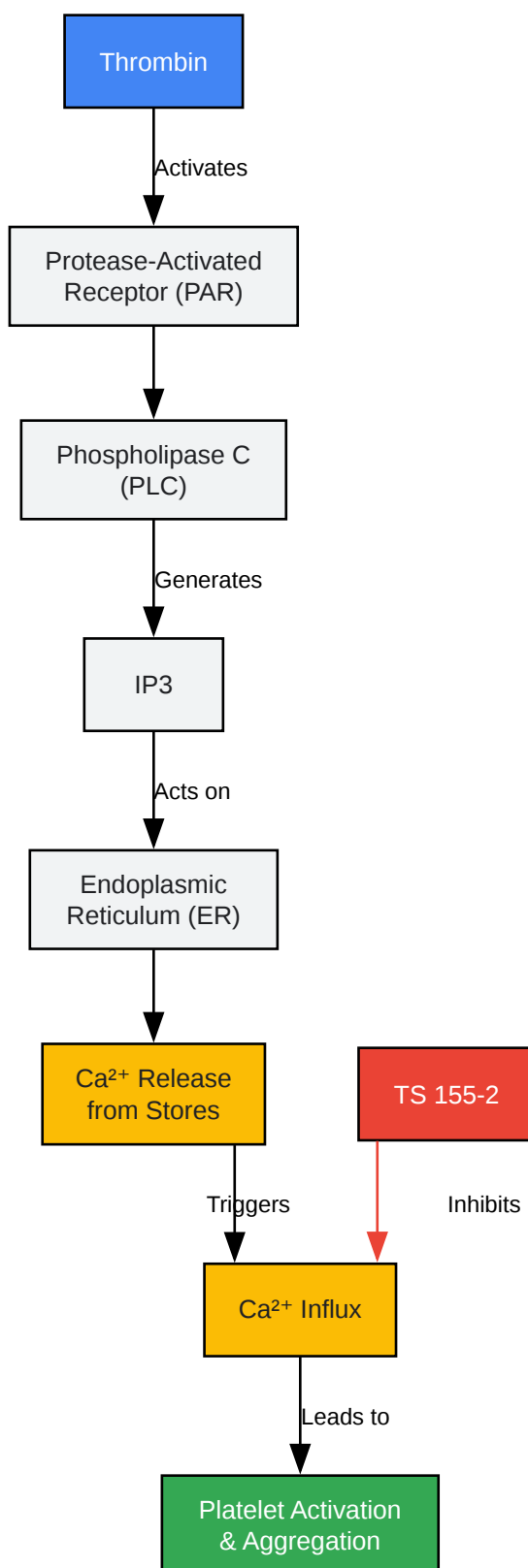
V-ATPase Inhibition and Downstream Effects



[Click to download full resolution via product page](#)

Caption: Inhibition of V-ATPase by **TS 155-2** disrupts lysosomal acidification.

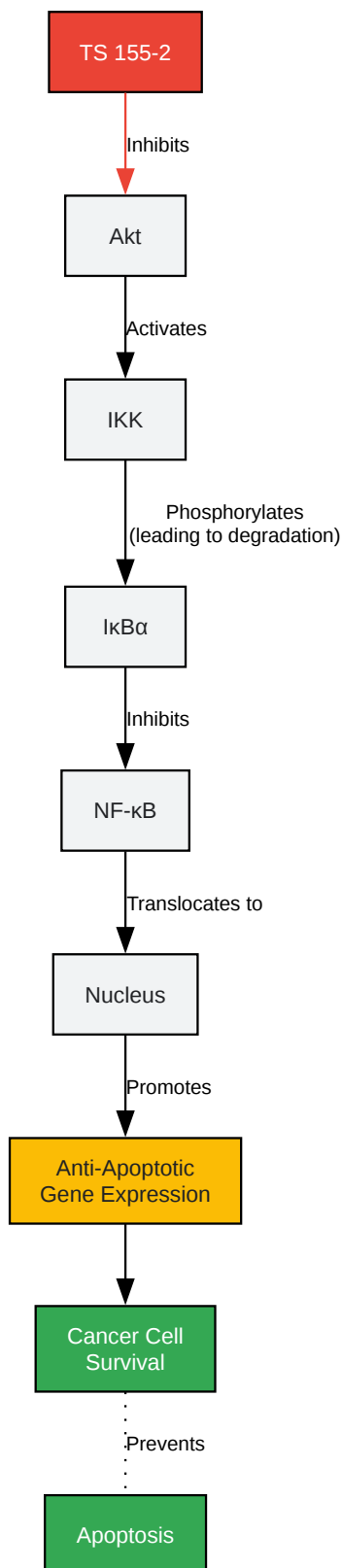
Inhibition of Thrombin-Induced Calcium Influx and Anti-Platelet Activity



[Click to download full resolution via product page](#)

Caption: **TS 155-2** inhibits thrombin-induced calcium influx, a key step in platelet activation.

Modulation of Akt/NF- κ B Signaling in Cancer Cells



[Click to download full resolution via product page](#)

Caption: **TS 155-2** inhibits the Akt/NF- κ B pathway, promoting apoptosis in cancer cells.

Conclusion

TS 155-2 (JBIR-100) is a promising natural product with a multifaceted biological profile. Its potent V-ATPase inhibitory activity underpins its antimicrobial and anti-cancer effects. The induction of apoptosis and inhibition of autophagy in cancer cells via the Akt/NF- κ B pathway highlights its therapeutic potential. Furthermore, its ability to inhibit thrombin-induced calcium influx suggests a role as an anti-platelet agent. Further research is warranted to fully elucidate its therapeutic applications and to establish a more comprehensive quantitative profile of its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Activities of TS 155-2 (JBIR-100): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769676#known-biological-activities-of-ts-155-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com